Cas no 932507-62-5 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound featuring a fused chromene-carboxamide scaffold linked to a methanesulfonyl-substituted tetrahydroquinoline moiety. This structure suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of biological pathways due to its heterocyclic framework and sulfonamide functionality. The presence of both electron-withdrawing (methanesulfonyl) and electron-donating (tetrahydroquinoline) groups may enhance binding affinity and selectivity in target interactions. Its well-defined molecular architecture allows for precise structure-activity relationship studies, making it a valuable intermediate for pharmaceutical research. The compound's stability and synthetic accessibility further support its use in exploratory drug development.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide structure
932507-62-5 structure
Product Name:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
CAS No:932507-62-5
MF:C20H18N2O5S
MW:398.432323932648
CID:5513619
Update Time:2025-11-06

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxochromene-3-carboxamide
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
    • Inchi: 1S/C20H18N2O5S/c1-28(25,26)22-10-4-6-13-8-9-15(12-17(13)22)21-19(23)16-11-14-5-2-3-7-18(14)27-20(16)24/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H,21,23)
    • InChI Key: ADYLOMRJGYEPJV-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C=CC=C2)C=C1C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide Pricemore >>

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Additional information on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Introduction to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 932507-62-5)

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxo-chromene-carboxamide, commonly referred to by its CAS registry number 932507-62, is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of this compound is characterized by a tetrahydroquinoline moiety substituted with a methanesulfonyl group at the 1-position and a chromene ring system attached via a carboxamide linkage. This combination of structural elements contributes to its intriguing pharmacological properties. The chromene ring, known for its aromaticity and conjugation, plays a pivotal role in modulating the compound's bioactivity. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging novel methodologies that enhance yield and purity.

One of the most compelling aspects of N-(1-methanesulfonyl...carboxamide is its demonstrated ability to interact with specific biological targets. Preclinical studies have shown that this compound exhibits potent inhibitory activity against certain enzymes implicated in inflammatory diseases and cancer. For instance, research published in 2023 revealed that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. Such findings underscore its potential as a lead molecule for the development of anti-inflammatory agents.

Beyond its enzymatic inhibitory properties, this compound has also shown promise in modulating cellular signaling pathways. Studies conducted in vitro have demonstrated its ability to induce apoptosis in cancer cell lines by targeting specific oncogenic pathways. This dual functionality—combining anti-inflammatory and anticancer properties—positions it as a versatile candidate for multitarget drug design. Recent collaborative efforts between academic institutions and pharmaceutical companies have further advanced our understanding of its mechanism of action and bioavailability.

The synthesis of N-(1-methanesulfonyl...carboxamide involves a multi-step process that integrates principles from organic synthesis and medicinal chemistry. Key steps include the formation of the tetrahydroquinoline core through catalytic hydrogenation followed by sulfonamidation and coupling reactions to introduce the chromene moiety. The use of environmentally friendly reagents and conditions has been emphasized in recent protocols to align with green chemistry principles.

In terms of applications, this compound has been extensively studied for its potential in treating chronic inflammatory diseases such as arthritis and neuroinflammation. Its ability to cross the blood-brain barrier makes it particularly appealing for central nervous system-related disorders. Ongoing clinical trials are evaluating its safety profile and efficacy in preclinical models, with encouraging results suggesting further exploration in human subjects.

The pharmacokinetic properties of N-(1-methanesulfonyl...carboxamide have also been investigated in depth. Studies indicate that it exhibits moderate solubility in aqueous solutions and demonstrates favorable absorption profiles when administered orally. Its metabolic stability has been assessed using liver microsomes from various species, revealing that it undergoes limited phase I metabolism, which may contribute to its prolonged half-life.

In conclusion, N-(1-methanesulfonyl...carboxamide (CAS No. 932507-62) represents a significant advancement in the field of medicinal chemistry. Its unique structural features, coupled with promising biological activities, position it as a valuable asset for drug discovery efforts targeting inflammatory diseases and cancer. As research continues to unfold, this compound holds the potential to pave the way for innovative therapeutic interventions.

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